1-(3,4-difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

Medicinal Chemistry Lipophilicity Property-Based Drug Design

1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide (CAS 242797-33-7) is a heterocyclic carboxamide belonging to the 1,6-dihydro-3-pyridinecarboxamide family, characterized by a 3,4-difluorobenzyl N1-substituent and an N-phenyl amide at the C3 position. The compound has a molecular formula of C19H14F2N2O2, a molecular weight of 340.33 g/mol, a calculated logP of 3.43, a topological polar surface area (tPSA) of 51 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C19H14F2N2O2
Molecular Weight 340.33
CAS No. 242797-33-7
Cat. No. B2605711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
CAS242797-33-7
Molecular FormulaC19H14F2N2O2
Molecular Weight340.33
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H14F2N2O2/c20-16-8-6-13(10-17(16)21)11-23-12-14(7-9-18(23)24)19(25)22-15-4-2-1-3-5-15/h1-10,12H,11H2,(H,22,25)
InChIKeyRNMXGEPXZHKSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide (CAS 242797-33-7): Structural Profile and Class Positioning for Scientific Sourcing


1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide (CAS 242797-33-7) is a heterocyclic carboxamide belonging to the 1,6-dihydro-3-pyridinecarboxamide family, characterized by a 3,4-difluorobenzyl N1-substituent and an N-phenyl amide at the C3 position . The compound has a molecular formula of C19H14F2N2O2, a molecular weight of 340.33 g/mol, a calculated logP of 3.43, a topological polar surface area (tPSA) of 51 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Commercially available at ≥95% purity , it serves primarily as a synthetic building block and screening library component within medicinal chemistry programs, where the 3,4-difluorobenzyl motif is employed to modulate lipophilicity, metabolic stability, and target engagement relative to non-fluorinated or chloro-substituted analogs.

1 6-oxo-1,6-dihydro-3-pyridinecarboxamide scaffold for SAR programs
2 3,4-difluorobenzyl motif modulates lipophilicity versus chloro and unsubstituted analogs
3 No known bioactivity — suitable for negative controls and fragment-based screening

Why In-Class Analogs Cannot Simply Replace 1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide in Structure-Activity Programs


The 6-oxo-1,6-dihydro-3-pyridinecarboxamide scaffold can accommodate a wide range of N1-benzyl and C3-amide substituents, generating structurally similar compounds with dramatically different physicochemical and pharmacological profiles . The 3,4-difluorobenzyl group on the target compound imparts a unique combination of moderate lipophilicity (logP ≈ 3.43) and hydrogen-bond acceptor capacity (tPSA = 51 Ų) that differs markedly from the unsubstituted benzyl analog (lower logP, reduced metabolic stability) and the 3,4-dichlorobenzyl analog (higher logP, larger molar volume, altered electronic distribution) . Additionally, the N-phenyl carboxamide terminus distinguishes this compound from analogs bearing N-alkyl or N-(substituted phenyl) amides, which exhibit divergent solubility, permeability, and protein-binding characteristics . These non-interchangeable properties mean that substituting a close analog without systematic comparative profiling can introduce uncontrolled variables into SAR studies, fragment-based screens, or chemical probe development campaigns.

Dichlorobenzyl analogs: higher logP may shift metabolic stability and increase off-target binding
Unsubstituted benzyl analogs: lower logP may reduce passive membrane permeability
N-alkyl or substituted-phenyl amide analogs: altered solubility and protein binding may confound SAR interpretation

Quantitative Differentiation Evidence for 1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide Against Closest Analogs


Lipophilicity Differentiation: logP of the 3,4-Difluorobenzyl Analog Versus Dichloro and Unsubstituted Benzyl Comparators

The target compound's predicted logP of 3.43 (ALogP) positions it between the more lipophilic 3,4-dichlorobenzyl analog (predicted logP ≈ 4.2–4.5 based on Hansch π constants for Cl vs. F substitution) and the less lipophilic unsubstituted benzyl analog (predicted logP ≈ 2.8–3.1) [1]. This intermediate lipophilicity is critical for balancing passive membrane permeability with aqueous solubility in oral drug discovery programs, where excessively lipophilic compounds (logP > 4) carry elevated risk of metabolic clearance, phospholipidosis, and promiscuous off-target binding [2].

Lipophilicity (logP)
Class-level inference
logP 3.43 (target) vs. dichloro ~4.2–4.5 vs. unsubstituted ~2.8–3.1
Intermediate lipophilicity balances permeability and metabolic stability
Predicted in silico; verify experimentally
Medicinal Chemistry Lipophilicity Property-Based Drug Design

Topological Polar Surface Area (tPSA) and Hydrogen-Bonding Capacity Differentiate the Target from Dimethylphenyl Amide and Acid Analogs

The target compound has a tPSA of 51 Ų, one H-bond donor, and three H-bond acceptors [1]. In contrast, the 3,4-dimethylphenyl amide analog (CAS 242797-44-0) has identical HBD/HBA counts but a higher molecular weight (368.38 vs. 340.33) and a larger hydrophobic surface area due to the dimethylphenyl group, which alters its permeability-solubility profile . The carboxylic acid derivative (CAS 242797-29-1) has a higher tPSA (~70–75 Ų) and an additional H-bond donor, significantly reducing passive permeability relative to the target compound .

tPSA & H-Bonding
Cross-study comparable
tPSA 51 Ų, HBD 1 vs. acid analog tPSA ~70–75, HBD 2; MW 340 vs. dimethylphenyl 368
Higher permeability potential vs. acid analog; better ligand efficiency
Computed properties; confirm in permeability assays
Permeability tPSA Fragment-Based Drug Discovery

Absence of Known Bioactivity as a Differentiation Factor for Fragment Screening and Chemical Probe Development

According to the ZINC database (ChEMBL 20), the target compound has no known biological activity reported in any publication, nor has it been used in any clinical trial [1]. This classifies it as a member of 'dark chemical matter'—compounds that have been screened but have not shown activity, making them valuable as negative controls or as starting scaffolds with the potential for novel target engagement after optimization [2]. In contrast, several structurally related pyridinecarboxamides (e.g., 4-anilino-substituted analogs) have known kinase inhibitory activity (e.g., PIM kinase IC50 values in the nanomolar range) [3], limiting their utility as clean-slate scaffolds.

Bioactivity Status
Class-level inference
No known activity (ChEMBL 20) vs. nanomolar kinase inhibition in 4-anilino analogs
Clean scaffold for negative controls; avoids promiscuous binder risk
Confirm inactivity in target assays
Dark Chemical Matter Fragment-Based Screening Chemical Biology

Predicted Physicochemical and Thermal Stability Differentiate the Target Compound from Chloro-Substituted Analogs for Reaction Development

The target compound has a predicted boiling point of 560.9 ± 50.0 °C at 760 mmHg and a flash point of 293.0 ± 30.1 °C . These values are higher than those estimated for the 3-chlorobenzyl analog (predicted boiling point ~581 °C) , reflecting the lower molecular weight and reduced polarizability of fluorine versus chlorine. The density of 1.4 ± 0.1 g/cm³ and exact mass of 340.102325 Da also provide distinct physical handling characteristics compared to the dichloro analog (MW 373.23, density ~1.35 g/cm³ estimated).

Thermal Properties
Cross-study comparable
bp ~560.9 °C, density ~1.4 g/cm³ vs. chloro analog bp ~581 °C, density ~1.35
Lower boiling point and higher density may simplify purification and flow chemistry
Predicted; verify experimentally
Synthetic Chemistry Thermal Stability Process Development

Recommended Scientific and Procurement Application Scenarios for 1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide (CAS 242797-33-7)


Medicinal Chemistry Building Block for Tuned Lipophilicity in Lead Optimization

When an SAR series based on the 6-oxo-1,6-dihydro-3-pyridinecarboxamide core requires intermediate lipophilicity (logP 3.4) to balance potency with metabolic stability, the 3,4-difluorobenzyl analog offers a quantifiable advantage over the 3,4-dichlorobenzyl analog (~1 log unit higher, risking faster oxidative metabolism and phospholipidosis) and the unsubstituted benzyl analog (~0.3–0.6 log units lower, potentially reducing membrane permeability). Procurement of this specific compound ensures consistent physicochemical properties for lead optimization programs targeting oral bioavailability in the logD 2–4 range [1].

Fragment-Based Screening Library as a Structurally Distinct, Bioactivity-Negative Member

For fragment-based drug discovery (FBDD), the target compound's combination of moderate MW (340 Da), favorable tPSA (51 Ų), single H-bond donor, and confirmed absence of known bioactivity (ChEMBL 20) qualifies it as a 'dark chemical matter' scaffold [2]. It can serve as a negative control to establish assay baselines or as a starting fragment for growing campaigns, where its lack of pre-existing potent activity against kinases (unlike 4-anilino pyridinecarboxamide analogs with nanomolar PIM kinase inhibition) reduces the risk of pursuing false-positive hits from promiscuous binders [3].

Fluorinated Heterocycle Library Construction for Metabolic Stability Screening

The 3,4-difluorobenzyl substituent provides a distinct electronic environment (σ-Hammett meta-fluoro and para-fluoro effects) that cannot be replicated by chlorinated or methylated benzyl analogs. Compound library designers selecting this scaffold for systematic fluorine scanning can correlate the impact of aryl fluorine substitution on microsomal stability and CYP inhibition profiles, using the target compound as a representative member of the difluorobenzyl subclass with a tPSA and logP that place it within oral drug-like chemical space [1].

Synthetic Methodology Development Leveraging Distinct Thermal and Physical Properties

With a predicted boiling point ~20 °C lower than the 3-chlorobenzyl analog and a density of 1.4 g/cm³, the difluoro compound is better suited for purification by vacuum distillation and exhibits distinct phase behavior in continuous flow reactors. Process chemists developing N-arylation, amide coupling, or pyridone functionalization methodologies can use this compound as a model substrate where its physical properties facilitate reaction monitoring and product isolation compared to higher-boiling or lower-density chloro analogs .

Application
Selection Property
Validation Focus
Lead optimization: tuned lipophilicity
Moderate lipophilicity profile
ADME balance and metabolic stability screening
Fragment-based screening: negative control
Absence of known bioactivity
Assay baseline and fragment growing
Fluorinated library design
3,4-difluorobenzyl electronic motif
CYP inhibition and microsomal stability profiling
Synthetic methodology development
Lower boiling point, higher density
Purification and flow chemistry compatibility
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